molecular formula C15H22ClNO B14416115 1-(9-Chlorononyl)-4-nitrosobenzene CAS No. 81815-23-8

1-(9-Chlorononyl)-4-nitrosobenzene

Katalognummer: B14416115
CAS-Nummer: 81815-23-8
Molekulargewicht: 267.79 g/mol
InChI-Schlüssel: RROOUMIICKCVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(9-Chlorononyl)-4-nitrosobenzene is an organic compound that features a benzene ring substituted with a nitroso group and a 9-chlorononyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Chlorononyl)-4-nitrosobenzene typically involves the nitration of benzene followed by the introduction of the 9-chlorononyl chain. The nitroso group can be introduced through a reaction with nitrous acid or other nitrosating agents under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

1-(9-Chlorononyl)-4-nitrosobenzene can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or alkylating agents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(9-Chlorononyl)-4-nitrosobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(9-Chlorononyl)-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The 9-chlorononyl chain may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(9-Chlorononyl)benzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    4-Nitrosobenzene:

Uniqueness

1-(9-Chlorononyl)-4-nitrosobenzene is unique due to the presence of both the nitroso group and the 9-chlorononyl chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

81815-23-8

Molekularformel

C15H22ClNO

Molekulargewicht

267.79 g/mol

IUPAC-Name

1-(9-chlorononyl)-4-nitrosobenzene

InChI

InChI=1S/C15H22ClNO/c16-13-7-5-3-1-2-4-6-8-14-9-11-15(17-18)12-10-14/h9-12H,1-8,13H2

InChI-Schlüssel

RROOUMIICKCVNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCCCCCCCCl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.